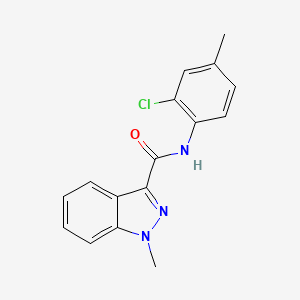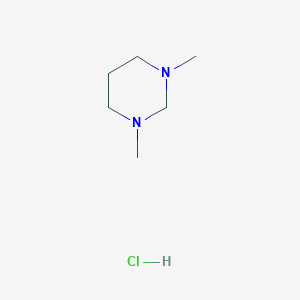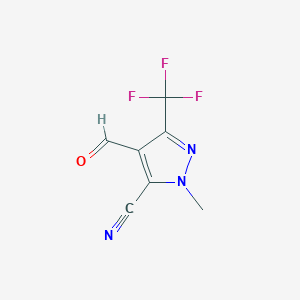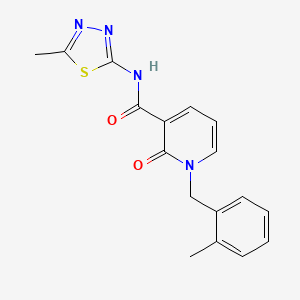
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound featuring a thiadiazole ring fused to a pyridine ring, which is further substituted with a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazide derivatives with chloroacetyl chloride under acidic conditions. The resulting intermediate is then reacted with 2-methylbenzylamine to introduce the benzyl group
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Primary or secondary amines.
Substitution: Substituted thiadiazoles.
Applications De Recherche Scientifique
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer and antimicrobial properties. The thiadiazole ring is known for its ability to interact with biological targets, making it a valuable scaffold in drug design.
Biology: The compound has been used in biological assays to study enzyme inhibition and receptor binding.
Industry: Its unique chemical properties make it suitable for use in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For example, in anticancer applications, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The thiadiazole ring plays a crucial role in crossing cellular membranes and binding to biological targets.
Comparaison Avec Des Composés Similaires
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and are known for their broad spectrum of biological activities.
Pyridine derivatives: Compounds containing pyridine rings are also used in medicinal chemistry for their diverse biological activities.
Uniqueness: N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide stands out due to its specific substitution pattern, which enhances its biological activity and stability compared to other thiadiazole and pyridine derivatives.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
1-[(2-methylphenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-11-6-3-4-7-13(11)10-21-9-5-8-14(16(21)23)15(22)18-17-20-19-12(2)24-17/h3-9H,10H2,1-2H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMALUXLGALSYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=NN=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
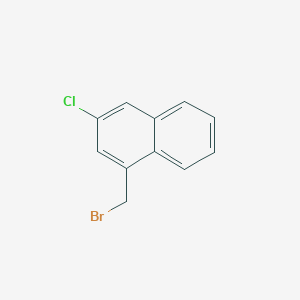
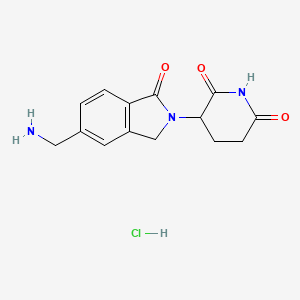

![N-methyl-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2522458.png)
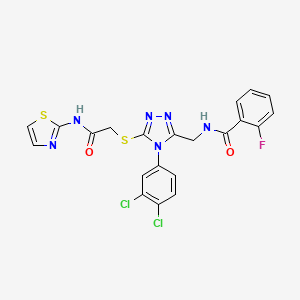
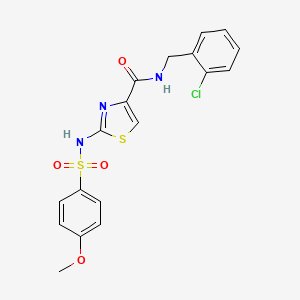
![7-[(E)-2-[(furan-2-yl)methylidene]hydrazin-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B2522462.png)
![N-[(3-fluorophenyl)methyl]-4-methoxyaniline](/img/structure/B2522463.png)

